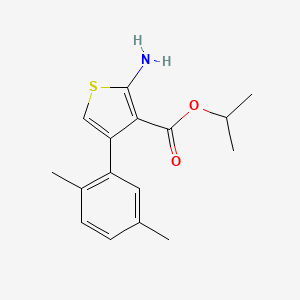

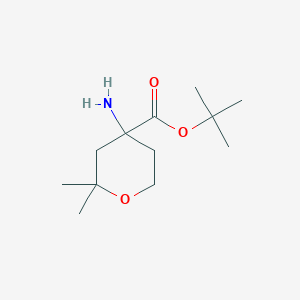

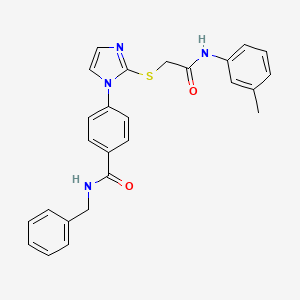

![molecular formula C19H18N4O3 B2363200 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903539-29-6](/img/structure/B2363200.png)

2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including an imidazole ring and an azetidine ring. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications

Imidazole Derivatives in Antimycotic Treatments

Imidazole derivatives, such as sertaconazole, have been extensively studied for their antimycotic (antifungal) properties. Sertaconazole, for example, has demonstrated efficacy in the treatment of superficial mycoses caused by dermatophytes and Candida albicans. Clinical trials have shown that sertaconazole is effective in curing mycoses with excellent safety profiles, indicating its potential as a significant advance in topical antifungal therapy (Nasarre et al., 1992), (Pedragosa et al., 1992), (Umbert et al., 1992).

Imidazole Derivatives and Analgesic Effects

Imidazole derivatives have also been investigated for their interactions with pain management medications. For example, the DAAO inhibitor CBIO has been studied for its ability to interact with morphine in pain management and analgesia tolerance, providing insights into the complex pharmacological interactions between morphine and DAAO inhibitors. This research highlights the potential of imidazole derivatives in enhancing the efficacy of existing pain management strategies (Gong et al., 2012).

Imidazole Derivatives in Metabolic Disease Research

Another area of research is the impact of microbially produced imidazole derivatives, such as imidazole propionate, on metabolic diseases. Imidazole propionate has been identified as a histidine-derived metabolite that impairs insulin signaling through mTORC1, suggesting a potential link between gut microbiota-produced compounds and the pathogenesis of type 2 diabetes (Koh et al., 2018).

Imidazole Derivatives and Cardiovascular Research

Research into imidazole derivatives has also extended into cardiovascular treatments, specifically regarding the modulation of thromboxane synthesis. Inhibiting thromboxane synthetase, for example, with imidazole derivatives, can influence platelet aggregation and vascular function, highlighting the potential for these compounds in antithrombotic strategies (Vermylen et al., 1981).

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be explored given the known biological activities of imidazole derivatives .

properties

IUPAC Name |

2-[1-(3H-benzimidazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17(11-5-6-15-16(7-11)21-10-20-15)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,10,12-14H,3-4,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBCGBXGQPXNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

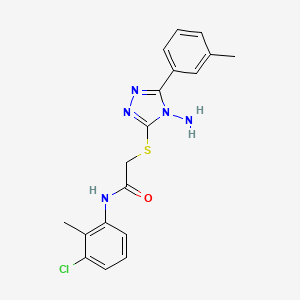

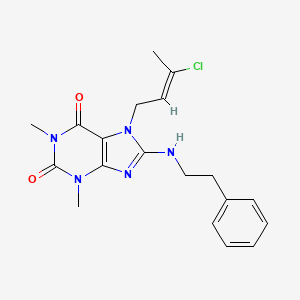

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

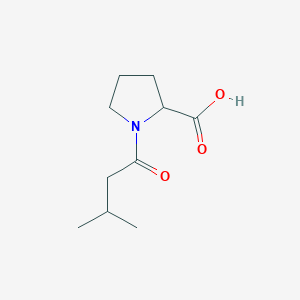

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

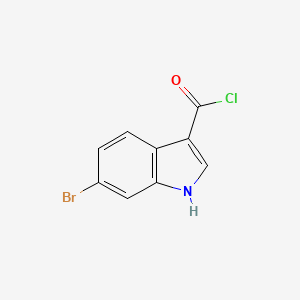

![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)

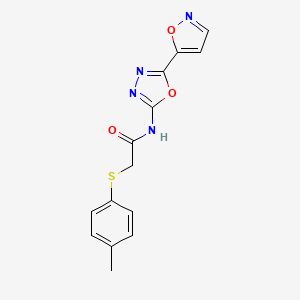

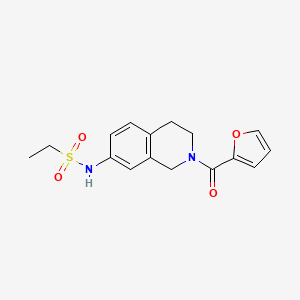

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)